molecular formula C11H11N3 B3377899 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile CAS No. 135762-90-2

2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile

Cat. No.: B3377899
CAS No.: 135762-90-2
M. Wt: 185.22 g/mol
InChI Key: UCLKVGMGSSKLNY-UHFFFAOYSA-N
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Description

2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile is an organic compound with the molecular formula C11H11N3 It is characterized by the presence of a cyanomethyl group, a methylamino group, and a phenylacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile typically involves the reaction of cyanomethylamine with phenylacetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(cyanomethyl)(methyl)amino]-2-phenylpropionitrile
  • 2-[(cyanomethyl)(methyl)amino]-2-phenylbutyronitrile
  • 2-[(cyanomethyl)(methyl)amino]-2-phenylpentanonitrile

Uniqueness

2-[(cyanomethyl)(methyl)amino]-2-phenylacetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[cyanomethyl(methyl)amino]-2-phenylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-14(8-7-12)11(9-13)10-5-3-2-4-6-10/h2-6,11H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLKVGMGSSKLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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